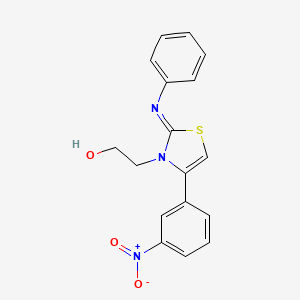

(Z)-2-(4-(3-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol

Description

This compound features a thiazole ring core substituted with a 3-nitrophenyl group at position 4, a phenylimino group at position 2, and a 2-hydroxyethyl moiety at position 3 (Z-configuration). The nitro group confers strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. Structural analogs often vary in substituents at the 4-position of the thiazole or modify the imino group, leading to distinct physicochemical and biological properties .

Properties

IUPAC Name |

2-[4-(3-nitrophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c21-10-9-19-16(13-5-4-8-15(11-13)20(22)23)12-24-17(19)18-14-6-2-1-3-7-14/h1-8,11-12,21H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWDBYOZMPGIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction of an aromatic compound.

Formation of the Phenylimino Group: The phenylimino group can be formed through a condensation reaction between aniline and a suitable aldehyde or ketone.

Attachment of the Ethanol Moiety: The ethanol moiety can be introduced through a nucleophilic substitution reaction involving an appropriate alcohol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific methods may vary depending on the scale of production and desired application.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazole derivatives possess notable antimicrobial properties. The incorporation of nitrophenyl and phenylimino groups in this compound enhances its biological activity against various pathogens. Studies have demonstrated that similar thiazole derivatives exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential for (Z)-2-(4-(3-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol in developing new antimicrobial agents .

Anticancer Properties

Thiazole-based compounds have shown promise in anticancer research. The specific structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have been investigated for their ability to induce apoptosis in cancer cells, highlighting a potential pathway for therapeutic development .

Organic Synthesis

Building Block for Complex Molecules

The unique structure of this compound makes it an attractive building block for synthesizing more complex organic molecules. Its thiazole ring can undergo various chemical reactions, such as nucleophilic substitutions and cyclizations, allowing chemists to create diverse derivatives with tailored properties .

Synthesis of Novel Compounds

Utilizing this compound as a precursor, researchers can explore the synthesis of novel thiazole derivatives with enhanced pharmacological activities. The ability to modify the nitrophenyl or phenylimino groups could lead to compounds with improved efficacy or reduced toxicity profiles .

Material Science

Development of Functional Materials

The thiazole framework is known for its electronic properties, making this compound a candidate for the development of functional materials such as organic semiconductors or sensors. Its structural characteristics may facilitate charge transfer processes, which are critical in applications like organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, bind to receptors, or interfere with nucleic acid functions, leading to its biological effects. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Substituent Variations at the Thiazole 4-Position

N-(4-(4-Methyl-2-(Phenylimino)Thiazol-3(2H)-Yl)-Phenyl)Acetamide (6a)

- Structure : 4-Methylphenyl and acetamide substituents.

- Properties :

- The acetamide group introduces hydrogen-bonding capacity, differing from the ethanol moiety in the target compound.

2-[(2Z)-4-(4-Isopropylphenyl)-2-(Phenylimino)-1,3-Thiazol-3(2H)-Yl]Ethanol

- Structure : 4-Isopropylphenyl substituent.

- Properties :

- Comparison : The isopropyl group increases hydrophobicity compared to the nitro substituent. This may enhance membrane permeability but reduce aqueous solubility.

Nitrobenzylidene Dihydroimidazothiazolones

- Structure : Variants include 3-nitrobenzylidene and furan-2-ylmethylene groups fused to dihydroimidazothiazolones.

- Properties: IR: Nitro symmetric/asymmetric stretching at 1350–1520 cm⁻¹. Melting points: 180–220°C (higher than non-nitro analogs due to polar interactions) .

- Comparison: The fused ring system increases rigidity, whereas the target compound’s thiazole-ethanol structure offers conformational flexibility.

Modifications to the Imino Group or Side Chains

4-[[3-(2-Hydroxyethyl)-4-(4-Methylphenyl)-1,3-Thiazol-2-Ylidene]Amino]-1,5-Dimethyl-2-Phenylpyrazol-3-One

- Structure: Pyrazolone ring replaces the phenylimino group; 4-methylphenyl and hydroxyethyl substituents.

- Properties :

Thiazole/Oxazole-Substituted Benzothiazoles

- Structure : Chlorophenyl and benzothiazole cores with thiazole/oxazole side chains.

- Bioactivity : Demonstrated anti-inflammatory activity (e.g., COX-2 inhibition) .

- Comparison : The target compound’s nitro group may enhance redox-mediated interactions, differing from chlorophenyl’s halogen-based effects.

Physicochemical and Spectral Properties

Biological Activity

(Z)-2-(4-(3-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a thiazole derivative characterized by its unique structural features, including a thiazole ring and specific substituents. Thiazoles are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article compiles existing research findings on the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Structural Characteristics

The compound's structure can be broken down as follows:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Nitrophenyl Group : A phenyl ring substituted with a nitro group, which may enhance biological activity through electronic effects.

- Phenylimino Group : Contributes to the compound's ability to interact with biological targets.

The biological activity of thiazole derivatives is often attributed to their ability to interact with various molecular targets. The presence of electron-withdrawing groups (like nitro) can increase the electrophilicity of the molecule, potentially enhancing interactions with nucleophilic sites in proteins or enzymes. The thiazole ring can facilitate hydrogen bonding and π-π stacking interactions, crucial for binding to biological targets.

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. For example:

- Cell Line Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In these studies, IC50 values were reported as low as 2.57 µM for some thiazole derivatives, indicating potent activity compared to standard chemotherapeutics like Staurosporine .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4c | MCF-7 | 2.57 ± 0.16 | |

| 4c | HepG2 | 7.26 ± 0.44 | |

| Staurosporine | MCF-7 | 6.77 ± 0.41 | |

| Staurosporine | HepG2 | 8.4 ± 0.51 |

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties:

- Bacterial Inhibition : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of nitro groups is often associated with enhanced antibacterial activity due to their ability to interfere with bacterial DNA synthesis .

Antioxidant Activity

Thiazoles have been studied for their antioxidant potential:

- Mechanisms : Studies indicate that these compounds can reduce oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses .

Case Studies

-

Cytotoxicity Assessment : A study evaluated several thiazole derivatives against MCF-7 and HepG2 cell lines, revealing that modifications in substituents significantly affected cytotoxicity profiles.

- Findings : Compounds with electron-donating groups at specific positions exhibited increased activity due to improved binding interactions with target proteins.

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of thiazole derivatives against various pathogens, finding that specific structural modifications led to enhanced inhibition zones in agar diffusion tests.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that:

- Substituent Positioning : The position and nature of substituents on the thiazole ring significantly influence biological activity.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) generally enhance anticancer properties by increasing the electrophilic character of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.